pp2

Catalog No.
S547962
CAS No.
172889-27-9
M.F
C15H16ClN5
M. Wt
301.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pp2

CAS Number

172889-27-9

Product Name

pp2

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

InChI

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19)

InChI Key

PBBRWFOVCUAONR-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N

Solubility

Soluble in DMSO

Synonyms

4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo(3,4-d)pyrimidine, AG 1879, AG1879, PP2 cpd, Src family kinase inhibitor PP2

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N

Description

The exact mass of the compound 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 301.10942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Classification: 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles contain a pyrazole ring fused to a phenyl group [].
  • Potential Biological Activity: Given its classification as a phenylpyrazole, 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess various biological activities. Research on other phenylpyrazole compounds suggests potential applications in areas like anti-cancer and anti-inflammatory drugs [].

PP2, chemically known as 1-tert-butyl-3-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-amine, is a synthetic organic compound primarily recognized for its role as a selective inhibitor of Src family kinases. These kinases are crucial in various cellular processes, including growth, differentiation, and survival. PP2 has been extensively utilized in cancer research due to its ability to inhibit specific kinases such as Lck, Fyn, and Hck with high potency (IC50 values of 4 nM and 5 nM, respectively) while showing weaker inhibition of other kinases like the epidermal growth factor receptor (EGFR) . Despite its designation as a selective inhibitor, recent studies indicate that PP2 can also inhibit a broader range of kinases, suggesting a non-selective profile .

  • Skin and eye irritation: Some pyrazolopyrimidine derivatives have been reported to cause skin and eye irritation [].
  • ** genotoxicity:** Certain pyrazolopyrimidine derivatives have shown genotoxic potential in studies.

PP2 primarily functions through competitive inhibition of ATP binding to the active site of Src family kinases. This interaction prevents the phosphorylation of downstream targets involved in signaling pathways that promote cell proliferation and survival. The compound's mechanism of action is crucial in studies aimed at understanding the role of Src kinases in oncogenesis and other diseases .

PP2 has demonstrated significant biological activity in various experimental models. In particular, it has been shown to suppress cell viability, migration, and invasion in non-small cell lung cancer (NSCLC) cell lines while promoting apoptosis through modulation of the phosphoinositide 3-kinase/protein kinase B signaling pathway . Its effects on cellular processes underscore its potential therapeutic applications in oncology.

The synthesis of PP2 typically involves multi-step organic reactions. The process includes the formation of the pyrazolo[4,5-e]pyrimidine core through cyclization reactions involving appropriate precursors. Specific methods may vary among laboratories but generally follow established protocols for synthesizing pyrazolopyrimidine derivatives .

PP2 is widely used in research to study the biological roles of Src family kinases and their involvement in cancer progression and other diseases. Its applications extend to:

  • Cancer Research: Investigating the role of Src kinases in tumorigenesis and metastasis.
  • Cell Biology: Understanding signaling pathways regulated by Src family kinases.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting similar pathways .

Studies on PP2 have investigated its interactions with various proteins and pathways. For instance, it has been shown to interact with components of the phosphoinositide 3-kinase/protein kinase B signaling pathway, influencing apoptosis and cell survival mechanisms . Additionally, research indicates that PP2 can affect the sensitivity of cancer cells to other therapeutic agents by modulating kinase activity .

Several compounds share structural or functional similarities with PP2. Here are some notable examples:

Compound NameIUPAC NameMain Activity
PP31-tert-butyl-3-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-amineInhibitor of Src family kinases
DasatinibN-(2-chloro-6-methylphenyl)-N'-methyl-N-(2-pyridinyl)ureaMulti-target kinase inhibitor
Imatinib4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amineBCR-ABL tyrosine kinase inhibitor

Uniqueness of PP2:
PP2 is distinguished by its selective inhibition profile against Src family kinases compared to other multi-target inhibitors like Dasatinib and Imatinib. While it shares structural features with other pyrazolopyrimidine compounds, its specific action on Src kinases makes it particularly valuable in cancer research focused on these signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.1094232 g/mol

Monoisotopic Mass

301.1094232 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PK8JPC58XB

Wikipedia

PP2_(kinase_inhibitor)

Dates

Modify: 2023-08-15

Dual mechanism of modulation of Na

Vera B Plakhova, Valentina A Penniyaynen, Ilia V Rogachevskii, Svetlana A Podzorova, Maksim M Khalisov, Alexander V Ankudinov, Boris V Krylov
PMID: 32687732   DOI: 10.1139/cjpp-2020-0197

Abstract

In the primary sensory neuron, ouabain activates the dual mechanism that modulates the functional activity of Na
1.8 channels. Ouabain at endogenous concentrations (EO) triggers two different signaling cascades, in which the Na,K-ATPase/Src complex is the EO target and the signal transducer. The fast EO effect is based on modulation of the Na
1.8 channel activation gating device. EO triggers the tangential signaling cascade along the neuron membrane from Na,K-ATPase to the Na
1.8 channel. It evokes a decrease in effective charge transfer of the Na
1.8 channel activation gating device. Intracellular application of PP2, an inhibitor of Src kinase, completely eliminated the effect of EO, thus indicating the absence of direct EO binding to the Na
1.8 channel. The delayed EO effect probably controls the density of Na
1.8 channels in the neuron membrane. EO triggers the downstream signaling cascade to the neuron genome, which should result in a delayed decrease in the Na
1.8 channels' density. PKC and p38 MAPK are involved in this pathway. Identification of the dual mechanism of the strong EO effect on Na
1.8 channels makes it possible to suggest that application of EO to the primary sensory neuron membrane should result in a potent antinociceptive effect at the organismal level.


Targeting RIPK3 oligomerization blocks necroptosis without inducing apoptosis

Wenjuan Li, Hengxiao Ni, Shaofeng Wu, Shang Han, Chang'an Chen, Li Li, Yunzhan Li, Fu Gui, Jiahuai Han, Xianming Deng
PMID: 32412649   DOI: 10.1002/1873-3468.13812

Abstract

Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) is a central protein in necroptosis with great potential as a target for treating necroptosis-associated diseases, such as Crohn's disease. However, blockade of RIPK3 kinase activity leads to unexpected RIPK3-initiated apoptosis. Herein, we found that PP2, a known SRC inhibitor, inhibits TNF-α-induced necroptosis without initiating apoptosis. Further investigation showed that PP2 acts as an inhibitor of not only SRC but also RIPK3. PP2 does not disturb the integrity of the RIPK1-RIPK3-mixed lineage kinase domain-like pseudokinase (MLKL) necroptosome or the autophosphorylation of RIPK3 at T231/S232 but disrupts RIPK3 oligomerization, thereby impairing the phosphorylation and oligomerization of MLKL. These results demonstrate the essential role of RIPK3 oligomerization in necroptosis and suggest a potential RIPK3 oligomerization-targeting strategy for therapeutic development.


Src-family kinase inhibitors block early steps of caveolin-1-enhanced lung metastasis by melanoma cells

Rina Ortiz, Jorge Díaz, Natalia Díaz-Valdivia, Samuel Martínez, Layla Simón, Pamela Contreras, Lorena Lobos-González, Simón Guerrero, Lisette Leyton, Andrew F G Quest
PMID: 32240650   DOI: 10.1016/j.bcp.2020.113941

Abstract

In advanced stages of cancer disease, caveolin-1 (CAV1) expression increases and correlates with increased migratory and invasive capacity of the respective tumor cells. Previous findings from our laboratory revealed that specific ECM-integrin interactions and tyrosine-14 phosphorylation of CAV1 are required for CAV1-enhanced melanoma cell migration, invasion and metastasis in vivo. In this context, CAV1 phosphorylation on tyrosine-14 mediated by non-receptor Src-family tyrosine kinases seems to be important; however, the effect of Src-family kinase inhibitors on CAV1-enhanced metastasis in vivo has not been studied. Here, we evaluated the effect of CAV1 and c-Abl overexpression, as well as the use of the Src-family kinase inhibitors, PP2 and dasatinib (more specific for Src/Abl) in lung metastasis of B16F10 melanoma cells. Overexpression of CAV1 and c-Abl enhanced CAV1 phosphorylation and the metastatic potential of the B16F10 murine melanoma cells. Alternatively, treatment with PP2 or dasatinib for 2 h reduced CAV1 tyrosine-14 phosphorylation and levels recovered fully within 12 h of removing the inhibitors. Nonetheless, pre-treatment of cells with these inhibitors for 2 h sufficed to prevent migration, invasion and trans-endothelial migration in vitro. Importantly, the transient decrease in CAV1 phosphorylation by these kinase inhibitors prevented early steps of CAV1-enhanced lung metastasis by B16F10 melanoma cells injected into the tail vein of mice. In conclusion, this study underscores the relevance of CAV1 tyrosine-14 phosphorylation by Src-family kinases during the first steps of the metastatic sequence promoted by CAV1. These findings open up potential options for treatment of metastatic tumors in patients in which Src-family kinase activation and CAV1 overexpression favor dissemination of cancer cells to secondary sites.


Regulation of TRPM8 channel activity by Src-mediated tyrosine phosphorylation

Alexandra Manolache, Tudor Selescu, G Larisa Maier, Mihaela Mentel, Aura Elena Ionescu, Cristian Neacsu, Alexandru Babes, Stefan Eugen Szedlacsek
PMID: 31729029   DOI: 10.1002/jcp.29397

Abstract

The transient receptor potential melastatin type 8 (TRPM8) receptor channel is expressed in primary afferent neurons where it is the main transducer of innocuous cold temperatures and also in a variety of tumors, where it is involved in progression and metastasis. Modulation of this channel by intracellular signaling pathways has therefore important clinical implications. We investigated the modulation of recombinant and natively expressed TRPM8 by the Src kinase, which is known to be involved in cancer pathophysiology and inflammation. Human TRPM8 expressed in HEK293T cells is constitutively tyrosine phosphorylated by Src which is expressed either heterologously or endogenously. Src action on TRPM8 potentiates its activity, as treatment with PP2, a selective Src kinase inhibitor, reduces both TRPM8 tyrosine phosphorylation and cold-induced channel activation. RNA interference directed against the Src kinase diminished the extent of PP2-induced functional downregulation of TRPM8, confirming that PP2 acts mainly through Src inhibition. Finally, the effect of PP2 on TRPM8 cold activation was reproduced in cultured rat dorsal root ganglion neurons, and this action was antagonized by the protein tyrosine phosphatase inhibitor pervanadate, confirming that TRPM8 activity is sensitive to the cellular balance between tyrosine kinases and phosphatases. This positive modulation of TRPM8 by Src kinase may be relevant for inflammatory pain and cancer signaling.


Ezrin is essential for the entry of Japanese encephalitis virus into the human brain microvascular endothelial cells

Yan-Gang Liu, Yang Chen, Xiaohang Wang, Ping Zhao, Yongzhe Zhu, Zhongtian Qi
PMID: 32538298   DOI: 10.1080/22221751.2020.1757388

Abstract

Japanese encephalitis virus (JEV) remains the predominant cause of viral encephalitis worldwide. It reaches the central nervous system upon crossing the blood-brain barrier through pathogenic mechanisms that are not completely understood. Here, using a high-throughput siRNA screening assay combined with verification experiments, we found that JEV enters the primary human brain microvascular endot
ezrin, an essential host factor for JEV entry based on our screening, in caveolae-mediated JEV internalization was investigated. We observed that JEV internalization in HBMEC is largely dependent on ezrin-mediated actin cytoskeleton polymerization. Moreover, Src, a protein predicted by a STRING database search, was found to be required in JEV entry. By a variety of pharmacological inhibition and immunoprecipitation assays, we found that Src, ezrin, and caveolin-1 were sequentially activated and formed a complex during JEV infection. A combination of
kinase assay and subcellular analysis demonstrated that ezrin is essential for Src-caveolin-1 interactions.
, both Src and ezrin inhibitors protected ICR suckling mice against JEV-induced mortality and diminished mouse brain viral load. Therefore, JEV entry into HBMEC requires the activation of the Src-ezrin-caveolin-1 signalling axis, which provides potential targets for restricting JEV infection.


Protein kinase inhibitors infused intraventricularly or into the ventromedial hypothalamus block short latency facilitation of lordosis by oestradiol

Raymundo Domínguez-Ordóñez, Marcos García-Juárez, Francisco J Lima-Hernández, Porfirio Gómora-Arrati, Emilio Domínguez-Salazar, Ailyn Luna-Hernández, Kurt L Hoffman, Jeffrey D Blaustein, Anne M Etgen, Oscar González-Flores
PMID: 31715031   DOI: 10.1111/jne.12809

Abstract

An injection of unesterified oestradiol (E
) facilitates receptive behaviour in E
benzoate (EB)-primed, ovariectomised female rats when it is administered i.c.v. or systemically. The present study tested the hypothesis that inhibitors of protein kinase A (PKA), protein kinase G (PKG) or the Src/mitogen-activated protein kinase (MAPK) complex interfere with E
facilitation of receptive behaviour. In Experiment 1, lordosis induced by i.c.v. infusion of E
was significantly reduced by i.c.v. administration of Rp-cAMPS, a PKA inhibitor, KT5823, a PKG inhibitor, and PP2 and PD98059, Src and MAPK inhibitors, respectively, between 30 and 240 minutes after infusion. In Experiment 2, we determined whether the ventromedial hypothalamus (VMH) is one of the neural sites at which those intracellular pathways participate in lordosis behaviour induced by E
. Administration of each of the four protein kinase inhibitors into the VMH blocked facilitation of lordosis induced by infusion of E
also into the VMH. These data support the hypothesis that activation of several protein kinase pathways is involved in the facilitation of lordosis by E
in EB-primed rats.


Sarcoma Family Kinase-Dependent Pannexin-1 Activation after Cortical Spreading Depression is Mediated by NR2A-Containing Receptors

Fan Bu, Lingdi Nie, John P Quinn, Minyan Wang
PMID: 32070042   DOI: 10.3390/ijms21041269

Abstract

Cortical spreading depression (CSD) is a propagating wave of depolarization followed by depression of cortical activity. CSD triggers neuroinflammation via the pannexin-1 (Panx1) channel opening, which may eventually cause migraine headaches. However, the regulatory mechanism of Panx1 is unknown. This study investigates whether sarcoma family kinases (SFK) are involved in transmitting CSD-induced Panx1 activation, which is mediated by the NR2A-containing N-methyl-D-aspartate receptor. CSD was induced by topical application of K
to cerebral cortices of rats and mouse brain slices. SFK inhibitor, PP2, or NR2A-receptor antagonist, NVP-AAM077, was perfused into contralateral cerebral ventricles (i.c.v.) of rats prior to CSD induction. Co-immunoprecipitation and Western blot were used for detecting protein interactions, and histofluorescence for addressing Panx1 activation. The results demonstrated that PP2 attenuated CSD-induced Panx1 activation in rat ipsilateral cortices. Cortical susceptibility to CSD was reduced by PP2 in rats and by TAT-Panx308 that disrupts SFK-Panx1 interaction in mouse brain slices. Furthermore, CSD promoted activated SFK coupling with Panx1 in rat ipsilateral cortices. Moreover, inhibition of NR2A by NVP-AAM077 reduced elevation of ipsilateral SFK-Panx1 interaction, Panx1 activation induced by CSD and cortical susceptibility to CSD in rats. These data suggest NR2A-regulated, SFK-dependent Panx1 activity plays an important role in migraine aura pathogenesis.


The Leptin induced Hic-5 expression and actin puncta formation by the FAK/Src-dependent pathway in MCF10A mammary epithelial cells

Raúl Isaías-Tizapa, Erika Acosta, Arvey Tacuba-Saavedra, Miguel Mendoza-Catalán, Napoleón Navarro-Tito
PMID: 31584768   DOI: 10.7705/biomedica.4313

Abstract

Introduction: Leptin is a hormone secreted by adipocytes that has been associated with the epithelial-mesenchymal transition (EMT). Additionally, leptin promotes the migration and invasion of mammary epithelial cells through the activation of FAK and Src kinases, which are part of a regulatory complex of signaling pathways that promotes the expression of proteins related to the formation of proteolytic structures involved in the invasion and progression of cancer. Recently, overexpression and activation of Hic-5 during the EMT have been shown to induce the formation of actin puncta; these structures are indicative of the formation and functionality of invadopodia, which promote the local degradation of extracellular matrix components and cancer metastasis. Objective: To evaluate the role of FAK and Src kinases in the expression of Hic-5 during the epithelial-mesenchymal transition induced by leptin in MCF10A cells. Materials and methods: We used specific inhibitors of FAK (PF-573228) and Src (PP2) to evaluate Hic-5 expression and subcellular localization by Western blot and immunofluorescence assays and to investigate the formation of actin puncta by epifluorescence in MCF10A cells stimulated with leptin. Results: Leptin induced an increase in Hic-5 expression and the formation of actin puncta. Pretreatment with inhibitors of FAK (PF-573228) and Src (PP2) promoted a decrease in Hic-5 expression and actin puncta formation in the non-tumorigenic mammary epithelial cell line MCF10A. Conclusion: In MCF10A cells, leptin-induced Hic-5 expression and perinuclear localization, as well as the formation of actin puncta through a mechanism dependent on the kinase activity of FAK and Src.


Inhibition of Src Family Kinases Ameliorates LPS-Induced Acute Kidney Injury and Mitochondrial Dysfunction in Mice

Eun Seon Pak, Md Jamal Uddin, Hunjoo Ha
PMID: 33153232   DOI: 10.3390/ijms21218246

Abstract

Acute kidney injury (AKI), a critical syndrome characterized by a rapid decrease of kidney function, is a global health problem. Src family kinases (SFK) are proto-oncogenes that regulate diverse biological functions including mitochondrial function. Since mitochondrial dysfunction plays an important role in the development of AKI, and since unbalanced SFK activity causes mitochondrial dysfunction, the present study examined the role of SFK in AKI. Lipopolysaccharides (LPS) inhibited mitochondrial biogenesis and upregulated the expression of NGAL, a marker of tubular epithelial cell injury, in mouse proximal tubular epithelial (mProx) cells. These alterations were prevented by PP2, a pan SFK inhibitor. Importantly, PP2 pretreatment significantly ameliorated LPS-induced loss of kidney function and injury including inflammation and oxidative stress. The attenuation of LPS-induced AKI by PP2 was accompanied by the maintenance of mitochondrial biogenesis. LPS upregulated SFK, especially Fyn and Src, in mouse kidney as well as in mProx cells. These data suggest that Fyn and Src kinases are involved in the pathogenesis of LPS-induced AKI, and that inhibition of Fyn and Src kinases may have a potential therapeutic effect, possibly via improving mitochondrial biogenesis.


c-Src kinase inhibits osteogenic differentiation via enhancing STAT1 stability

Zahra Alvandi, Michal Opas
PMID: 33180789   DOI: 10.1371/journal.pone.0241646

Abstract

The proto-oncogene Src is ubiquitously expressed and is involved in cellular differentiation. However, the role of Src in embryonic stem (ES) cell osteogenic differentiation is largely unknown. Using the small molecule inhibitor PP2, c-Src specific siRNAs, and tet-inducible lentiviral vectors overexpressing active c-Src, we delineated an inhibitory role of c-Src in osteogenic differentiation of mouse embryonic stem cells (mESCs) and mouse MC3T3-E1s preosteoblasts. Active c-Src was shown to restrict the nuclear residency of Runt-related transcription factor 2 (Runx2) and its transcriptional activity with no detectable effect on Runx2 expression level. Furthermore, we showed Signal Transducer and Activator of Transcription 1 (STAT1) was indispensable to the inhibitory role of c-Src on Runx2 nuclear localization. Specifically, higher levels of active c-Src increased STAT1 half-life by inhibiting its proteasomal degradation, thereby increasing the cytoplasmic abundance of STAT1. More abundant cytoplasmic STAT1 bound and anchored Runx2, which restricted its nucleocytoplasmic shuttling and ultimately reduced Runx2 transcriptional activity. Collectively, this study has defined a new mechanism by which c-Src inhibits the transcriptional regulation of osteogenesis from mESCs in vitro.


Explore Compound Types